REACTION_CXSMILES
|
NC1C=CC(S(NC2C=CC=CC=2C)(=O)=O)=CC=1.[N+:19]([C:22]1[CH:27]=[CH:26][C:25]([S:28]([NH:31][C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=2C)(=[O:30])=[O:29])=[CH:24][CH:23]=1)([O-:21])=[O:20].[B-].[Na+].[CH3:41][OH:42].C1[CH2:47][O:46]CC1>O.O.O.O.O.O.[Ni](Cl)Cl>[CH3:41][O:42][C:26]1[CH:27]=[C:22]([N+:19]([O-:21])=[O:20])[CH:23]=[CH:24][C:25]=1[S:28]([NH:31][C:32]1[CH:37]=[CH:36][C:35]([O:46][CH3:47])=[CH:34][CH:33]=1)(=[O:30])=[O:29] |f:2.3,4.5,6.7.8.9.10.11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)S(=O)(=O)NC1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)NC1=C(C=CC=C1)C
|
Name
|
MeOH THF
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CO.C1CCOC1
|
Name
|
nickel chloride hexahydrate
|
Quantity
|
163 mg
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.[Ni](Cl)Cl
|
Name
|
|
Quantity
|
52 mg
|
Type
|
reactant
|
Smiles
|
[B-].[Na+]
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with EtOAc until the filtrate, when
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)NC1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.045 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |